2-PHENOXY-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE
Overview
Description
2-Phenoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a phenoxy group, a pyrimidinylsulfamoyl group, and a benzamide moiety. This compound has garnered interest due to its potential biological activities and its role in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps. One common method starts with the preparation of the key intermediate, which is then subjected to various reactions to form the final compound. For instance, a Diels–Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate can lead to the formation of the desired compound . The reaction conditions often involve the use of hydrogen at room temperature to convert intermediates into the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce simpler, reduced forms of the compound.
Scientific Research Applications
2-Phenoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Its potential biological activities make it a candidate for drug development, particularly in the field of antimicrobial agents.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it interferes with the QS signaling pathway in bacteria, preventing cell-to-cell communication and biofilm formation . Molecular docking studies have shown strong interactions with target proteins, indicating its potential efficacy .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide: This compound shares a similar structure but has a methoxy group instead of a phenoxy group.
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds also contain the pyrimidinylsulfamoyl group and have been studied for their quorum sensing inhibitory activities.
Uniqueness
2-Phenoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit quorum sensing and disrupt biofilm formation sets it apart from other similar compounds .
Properties
IUPAC Name |
2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c28-22(20-9-4-5-10-21(20)31-18-7-2-1-3-8-18)26-17-11-13-19(14-12-17)32(29,30)27-23-24-15-6-16-25-23/h1-16H,(H,26,28)(H,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOKLZASWGDNPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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